N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a benzothiophene ring fused with a cyano group and a dimethylbenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide is the Mitogen-activated protein kinase 10 (JNK3) in humans . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling pathways .
Mode of Action
this compound interacts with its target, JNK3, by forming a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the MAPK signaling pathway .
Biochemical Pathways
The compound affects the MAPK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . By inhibiting JNK3, this compound can modulate these processes .
Pharmacokinetics
These properties, including absorption, distribution, metabolism, and excretion, would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the MAPK signaling pathway . This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the benzothiophene ring, followed by the introduction of the cyano group and the subsequent attachment of the dimethylbenzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide include:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(6-oxo-1-cyclohexa-2,4-dienylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]thio]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-7-8-13(12(2)9-11)17(21)20-18-15(10-19)14-5-3-4-6-16(14)22-18/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHVKSPUCSAXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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